molecular formula C16H13NO4 B3133461 (E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 39059-97-7

(E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No. B3133461
CAS RN: 39059-97-7
M. Wt: 283.28 g/mol
InChI Key: GPTZGDOZQOHFFJ-DHZHZOJOSA-N
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Description

(E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as MNPP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MNPP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 309.3 g/mol.

Scientific Research Applications

Potential in Cancer Therapy

(E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one and its derivatives have been explored for their potential in cancer therapy. A study by (Singh et al., 2016) synthesized Ru(II) DMSO complexes with substituted chalcone ligands, including a derivative of this compound. These complexes showed significant anti-breast cancer activity, evident from cytotoxicity, DNA fragmentation, and cell cycle arrest in breast cancer cells. Another research by (Qiu et al., 2012) synthesized a series of nitrochalcones, including (E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, and evaluated their cytotoxic and antimicrobial activities. One derivative showed favorable in vitro cytotoxic activity against a human tumor cell line.

Optical and Electronic Properties

The compound's derivatives have been studied for their photophysical properties. (Kumari et al., 2017) investigated the absorption and fluorescence characteristics of chalcone derivatives in different solvents. The study revealed bathochromic shifts from non-polar to polar solvents due to intramolecular charge transfer interactions. Moreover, (Maidur et al., 2017) and (Maidur et al., 2018) conducted studies on nonlinear optical properties of chalcone derivatives. They found these compounds exhibit strong nonlinear absorption behavior and are promising materials for optical limiting applications in the visible region.

Structural Analysis and Properties

Structural analysis of chalcone derivatives has been conducted to understand their molecular interactions and stability. (Gomes et al., 2021) and (Gomes et al., 2020) performed detailed structural analyses of chalcone derivatives, revealing the importance of π interactions in their structures. They used techniques like Hirshfeld surface analysis and PIXEL calculations to investigate the relative contributions of various intermolecular contacts.

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-21-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(10-7-12)17(19)20/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTZGDOZQOHFFJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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